molecular formula C22H23N3O4 B102470 Ac-Phe-Trp-OH CAS No. 19240-41-6

Ac-Phe-Trp-OH

Cat. No. B102470
CAS RN: 19240-41-6
M. Wt: 393.4 g/mol
InChI Key: IFQOQFHEONRKLI-PMACEKPBSA-N
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Description

“Ac-Phe-Trp-OH” is a peptide that consists of two amino acids, phenylalanine (Phe) and tryptophan (Trp), with an acetyl group (Ac) at the N-terminus . It is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .


Synthesis Analysis

The synthesis of peptides like “Ac-Phe-Trp-OH” can be achieved through a palladium-catalyzed C-H activation process . This method allows the formation of constrained peptides of different ring sizes, both in solution and on solid phase . The process involves the use of sequences having an iodo-aryl amino acid .


Molecular Structure Analysis

The molecular weight of “Ac-Phe-Trp-OH” is 393.44 and its molecular formula is C₂₂H₂₃N₃O₄ . The peptide features a covalent bond between the tryptophan and phenylalanine residues .


Chemical Reactions Analysis

The chemical reactivity of “Ac-Phe-Trp-OH” involves the formation of Schiff bases . The reaction occurs under physiological conditions and involves various carbonyl compounds with glycating ability .


Physical And Chemical Properties Analysis

“Ac-Phe-Trp-OH” is a peptide with unique physico-chemical properties. It is often encountered in membrane proteins, especially at the level of the water/bilayer interface . It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .

Scientific Research Applications

Nanomedicine and Drug Delivery

The Ac-Phe-Trp-OH motif, particularly the Phe-Phe segment, is instrumental in the self-assembly of short peptides into nanostructures and hydrogels . These structures are highly relevant in nanomedicine, offering innovative solutions for drug delivery systems. The unique physicochemical properties of these nanostructures allow for targeted delivery of therapeutics, potentially increasing the efficacy and reducing side effects.

Biomaterials Development

Peptides containing the Ac-Phe-Trp-OH sequence can form the basis of biomaterials . These materials can be used to create scaffolds that support tissue regeneration or as part of biosensors that detect physiological changes with high specificity and sensitivity.

Therapeutic Paradigms

The self-assembling properties of peptides like Ac-Phe-Trp-OH lead to new therapeutic paradigms . For instance, they can be used to create structures that mimic the extracellular matrix, providing a platform for cell growth and differentiation in regenerative medicine.

Peptide Stapling

Ac-Phe-Trp-OH can be involved in peptide stapling, a process that stabilizes peptides into a specific conformation . This stabilization can enhance the peptide’s binding affinity and specificity towards its biological target, making it a valuable tool in therapeutic peptide design.

Protein-Protein Interaction Studies

The constrained structure of peptides containing Ac-Phe-Trp-OH can be used to study protein-protein interactions . These interactions are crucial for understanding cellular processes and can lead to the development of drugs that modulate these interactions for therapeutic benefit.

Laboratory Reagents

Peptides with the Ac-Phe-Trp-OH sequence are used as reagents in various laboratory applications . They can help in establishing relationships between proteins and other cellular components, which is essential for understanding cellular mechanisms and developing new treatments.

Future Directions

The future directions of “Ac-Phe-Trp-OH” and similar peptides could involve further exploration of their therapeutic potential. Peptides are attracting great attention as therapeutics due to their high selectivity, potency, and low toxicity . Moreover, the development of new synthetic strategies for the preparation of unique constrained peptides could open up new possibilities in peptide-based therapeutics .

properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14(26)24-19(11-15-7-3-2-4-8-15)21(27)25-20(22(28)29)12-16-13-23-18-10-6-5-9-17(16)18/h2-10,13,19-20,23H,11-12H2,1H3,(H,24,26)(H,25,27)(H,28,29)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQOQFHEONRKLI-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Phe-Trp-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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